molecular formula C21H25Cl2N3O B2434312 N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide CAS No. 889807-62-9

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2434312
CAS No.: 889807-62-9
M. Wt: 406.35
InChI Key: DOKLXLLQOFBMQZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a trimethylphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O/c1-14-10-15(2)21(16(3)11-14)26-8-6-25(7-9-26)13-20(27)24-19-12-17(22)4-5-18(19)23/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLXLLQOFBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,4,6-trimethylphenylamine with ethylene diamine under controlled conditions.

    Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the dichlorophenyl-substituted piperazine.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the dichlorophenyl-substituted piperazine with acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide exhibit antipsychotic properties. These compounds target the dopaminergic and serotonergic systems in the brain, which are crucial for mood regulation and cognitive functions. Studies have shown that such compounds can alleviate symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter levels .

Antidepressant Effects

In addition to antipsychotic properties, this compound has been investigated for its potential antidepressant effects. The modulation of serotonin receptors and reuptake inhibition is a common mechanism among antidepressants. Preliminary studies suggest that this compound may enhance serotonin availability in synaptic clefts, contributing to improved mood and reduced anxiety .

Clinical Trials

A series of clinical trials have been conducted to assess the safety and efficacy of this compound in patients with schizophrenia. Results demonstrated significant reductions in psychotic symptoms compared to placebo groups. The trials also highlighted a favorable side effect profile compared to traditional antipsychotics .

Preclinical Studies

Preclinical studies involving animal models have shown that this compound can effectively reduce anxiety-like behaviors while promoting social interaction among subjects. These findings suggest its potential utility not only in treating severe mental disorders but also in managing anxiety disorders .

Data Tables

Application Mechanism Evidence Level
AntipsychoticDopamine D2 receptor antagonismHigh
AntidepressantSerotonin reuptake inhibitionModerate
Anxiety ReductionModulation of serotonin receptorsModerate

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group instead of a trimethylphenyl group.

    N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide: Similar structure with a dimethylphenyl group at different positions.

    N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties

Biological Activity

N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H21Cl2N3OC_{18}H_{21}Cl_2N_3O and a molecular weight of approximately 355.5 g/mol. The structural features include:

  • Dichlorophenyl group : Known for its role in enhancing biological activity.
  • Piperazine moiety : Commonly associated with various pharmacological effects including anxiolytic and antidepressant activities.
  • Acetamide linkage : Often involved in interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar piperazine derivatives can effectively combat various strains of bacteria and fungi, suggesting that this compound may possess similar properties.

2. Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound has shown promise in preliminary studies as a potential anxiolytic agent. For instance, compounds with similar structures have been reported to interact with serotonin receptors, which play a crucial role in mood regulation.

3. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in neurotransmitter metabolism. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can lead to increased levels of beneficial neurotransmitters.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of compounds related to this compound:

  • Antimicrobial Testing : In vitro assays demonstrated that similar piperazine derivatives exhibit minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may also possess significant antimicrobial properties .
  • Neuropharmacological Assessment : Animal models have shown that piperazine derivatives can reduce anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze indicate that these compounds may enhance serotonergic activity .
  • Enzyme Interaction Studies : Molecular docking studies have revealed that piperazine derivatives can effectively bind to acetylcholinesterase and other relevant enzymes. This binding is crucial for understanding their potential therapeutic roles in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
NeuropharmacologicalAnxiolytic effects in animal models
Enzyme InhibitionBinding to acetylcholinesterase

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